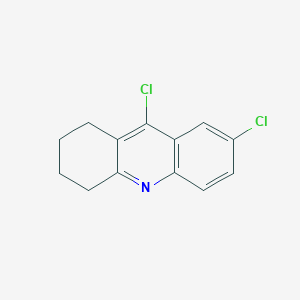
4-Isopropylthiazole-5-carbaldehyde
Overview
Description
4-Isopropylthiazole-5-carbaldehyde is a heterocyclic organic compound containing a thiazole ring substituted with an isopropyl group at the 4-position and an aldehyde group at the 5-position Thiazoles are known for their presence in various natural products and synthetic compounds with significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-isopropylthiosemicarbazide with α-halo ketones, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as zinc chloride or copper salts to facilitate the cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Isopropylthiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Isopropylthiazole-5-carboxylic acid.
Reduction: 4-Isopropylthiazole-5-methanol.
Substitution: Various substituted thiazoles depending on the reagent used.
Scientific Research Applications
4-Isopropylthiazole-5-carbaldehyde has diverse applications in scientific research:
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Explored for its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials requiring thiazole-based structures.
Mechanism of Action
The mechanism of action of 4-Isopropylthiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in protein active sites, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole-5-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.
4-Ethylthiazole-5-carbaldehyde: Similar structure but with an ethyl group instead of an isopropyl group.
4-Phenylthiazole-5-carbaldehyde: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
4-Isopropylthiazole-5-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to its methyl, ethyl, or phenyl analogs.
Properties
CAS No. |
261710-80-9 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
4-propan-2-yl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-5(2)7-6(3-9)10-4-8-7/h3-5H,1-2H3 |
InChI Key |
CUMFTMHDINTVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC=N1)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanedioic acid, 2-[(7-chloro-1H-indol-3-yl)Methyl]-2-(forMylaMino)-, 1,3-diethyl ester](/img/structure/B8774328.png)



![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)






